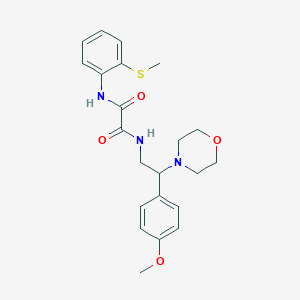

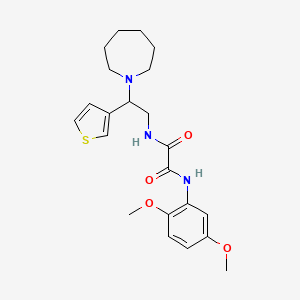

![molecular formula C25H23ClN4 B2510380 2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline CAS No. 332054-25-8](/img/structure/B2510380.png)

2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline” is a type of piperazine derivative. Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Aplicaciones Científicas De Investigación

Antitumor Agents

Quinazoline derivatives containing piperazine analogs have demonstrated potent antiproliferative activities against various cancer cell lines. For instance, the derivative N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholino-propoxy)quinazoline-4-yl)piperazine-1-yl)acetamidename C9 exhibits remarkable biological activity, nearly equal to that of the control gefitinib, showing potential as an antitumor agent (Li et al., 2020).

Antifungal and Antibacterial Activities

Synthesized quinazoline derivatives, including N2, N4-bis(4-chlorophenyl)quinazoline-2,4-diamine, have shown significant antifungal activity against the fungus Aspergillus flavus and antibacterial activity against Pseudomonas bacteria. This highlights their potential in developing new antimicrobial agents (Kale & Durgade, 2017).

Serotonin Receptor Ligands

Compounds with the quinazoline scaffold have been evaluated as novel potent ligands for the 5-HT2A receptor. For example, N-(4-Chlorophenyl)-2-(piperazin-1-yl)quinazolin-4-amine has shown selective and high affinity for the 5-HT2A receptor, indicating potential applications in neuropsychiatric disorder treatments (Deng et al., 2015).

Pharmaceutical Stability

Studies on the stability of quinazoline-4(3H)-one derivatives under stress conditions have been conducted. For instance, the stability of 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one was analyzed, revealing its resilience to various aggressive environmental factors except for hydrolysis in an alkaline environment. This research is crucial for the development and regulatory approval of pharmaceutical substances (Gendugov et al., 2021).

Antibacterial Activity of Terazosin Derivatives

Terazosin hydrochloride, derived from quinazoline, showed notable antibacterial activity against various bacteria strains, suggesting its potential utility in addressing bacterial infections (Kumar et al., 2021).

Mecanismo De Acción

Target of Action

It is known that piperazine, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

The presence of the piperazine ring in this compound suggests that it may interact with its targets in a manner similar to other piperazine-containing compounds .

Biochemical Pathways

Given the wide range of biological activities associated with piperazine-containing compounds, it is likely that this compound may interact with multiple pathways .

Pharmacokinetics

The presence of the piperazine ring in this compound suggests that it may have the ability to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Given the wide range of biological activities associated with piperazine-containing compounds, it is likely that this compound may have diverse effects at the molecular and cellular level .

Action Environment

Like all chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propiedades

IUPAC Name |

2-[4-(2-chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN4/c1-18-10-12-19(13-11-18)24-20-6-2-4-8-22(20)27-25(28-24)30-16-14-29(15-17-30)23-9-5-3-7-21(23)26/h2-13H,14-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEJPQRSYMGZPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}acetamide](/img/structure/B2510298.png)

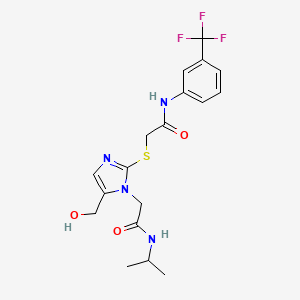

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2510300.png)

![3-Bromo-7-chloroimidazo[1,2-A]pyrimidine](/img/structure/B2510305.png)

![Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine](/img/no-structure.png)

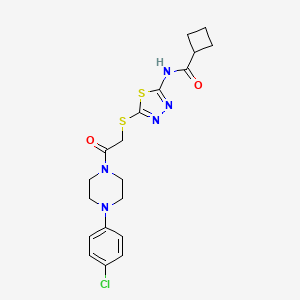

![4-[3-(2,3-Dichlorophenyl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2510307.png)

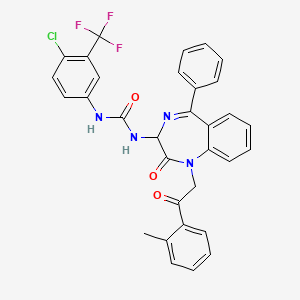

![N-(3,5-dimethylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2510315.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2510320.png)